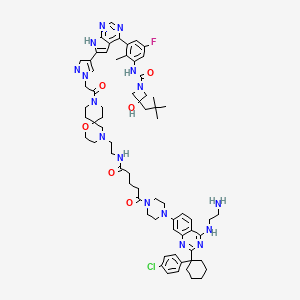
DCAF1-BTK PROTAC DBt-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBt-10は、強力なブルトンチロシンキナーゼ分解剤です。ブルトンチロシンキナーゼは、白血球の一種であるB細胞のシグナル伝達経路に関与する重要な酵素です。 DBt-10は主に、ブルトンチロシンキナーゼの分解とその様々な生物学的プロセスへの影響を研究する科学研究で使用されています .
準備方法
合成経路と反応条件
DBt-10の合成には、化合物2mgをジメチルスルホキシド50μLに溶解して母液を調製する方法が含まれており、母液の濃度は40mg/mLになります . DBt-10の具体的な合成経路と反応条件は、機密情報であり、公開されていません。
工業的生産方法
DBt-10の工業的生産方法は、広く文書化されていません。 通常、研究目的で純度と一貫性を確保するために、制御された条件下で特殊な研究所で生産されています .
化学反応の分析
反応の種類
DBt-10は、以下を含む様々な化学反応を起こします。
酸化: DBt-10は、酸化されてスルホキシドやスルホンを生成することができます。
還元: 還元反応は、DBt-10を対応するチオール誘導体に変換することができます。
置換: DBt-10は、特に芳香環で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: 様々な置換された芳香族化合物。
科学研究への応用
DBt-10は、以下を含む幅広い科学研究への応用があります。
化学: ブルトンチロシンキナーゼの分解とその化学シグナル伝達経路への影響を研究するために使用されます。
生物学: 免疫応答とB細胞機能の調節における役割について調査されています。
医学: がんや自己免疫疾患などの治療における潜在的な治療的応用について検討されています。
科学的研究の応用
Efficacy in Preclinical Studies
Preclinical studies have shown that DBt-10 effectively degrades BTK in various cellular models, including those resistant to CRBN-based PROTACs. For instance, experiments revealed that DBt-10 maintained high degradation efficiency even in TMD8 cells that were resistant to CRBN-BTK PROTACs .
Data Table: Efficacy Comparison
| Compound | Cell Line Type | Degradation Efficiency | Resistance Overcome |
|---|---|---|---|
| DBt-10 | BTK-dependent, CRBN-resistant | High | Yes |
| CRBN-BTK PROTAC | BTK-dependent, CRBN-sensitive | Moderate | No |
| DCAF1-BRD9 PROTAC | General cancer cell lines | Variable | Yes (alternative strategy) |
Case Studies
Case Study 1: Overcoming Resistance in Cancer Models
In a study involving TMD8 cells resistant to CRBN-BTK PROTACs, treatment with DBt-10 resulted in significant reductions in BTK levels compared to control groups. This highlights its potential as a therapeutic option for patients whose tumors have developed resistance mechanisms .
Case Study 2: Versatility Across Different Kinases
DBt-10 was also shown to be effective against various cytosolic and membrane-bound tyrosine kinases when combined with dasatinib-based DCAF1 PROTACs. This versatility suggests that DCAF1 can be utilized for broader applications beyond BTK degradation .
Clinical Implications
The development of DCAF1-BTK PROTAC DBt-10 opens new avenues for treating conditions associated with dysregulated BTK activity, such as certain leukemias and lymphomas. Its ability to target and degrade proteins that contribute to disease progression offers a novel therapeutic strategy that could improve patient outcomes, particularly in those with resistant disease .
作用機序
DBt-10は、ブルトンチロシンキナーゼに結合し、ユビキチン-プロテアソーム経路を介してその分解を促進することによって効果を発揮します。このプロセスには、ユビキチン分子がブルトンチロシンキナーゼに付着して、プロテアソームによる分解のための標識となることが含まれます。 ブルトンチロシンキナーゼの分解は、B細胞のシグナル伝達経路を阻害し、免疫応答の変化につながります .
類似の化合物との比較
類似の化合物
イブルチニブ: ブルトンチロシンキナーゼの不可逆的阻害剤。
エドラルチニブ: 抗がん活性を有する強力なブルトンチロシンキナーゼ阻害剤。
オレラルチニブ: 経口投与可能なブルトンチロシンキナーゼの不可逆的阻害剤.
DBt-10の独自性
DBt-10は、その活性を単に阻害するのではなく、ブルトンチロシンキナーゼを分解する能力においてユニークです。 この分解機構は、ブルトンチロシンキナーゼのシグナル伝達経路を阻害するためのより効果的な手段を提供し、DBt-10を科学研究と潜在的な治療的応用における貴重なツールにしています .
類似化合物との比較
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase.
Edralbrutinib: A potent Bruton’s tyrosine kinase inhibitor with anticancer activity.
Orelabrutinib: An orally active and irreversible inhibitor of Bruton’s tyrosine kinase.
Uniqueness of DBt-10
DBt-10 is unique in its ability to degrade Bruton’s tyrosine kinase rather than merely inhibiting its activity. This degradation mechanism provides a more effective means of disrupting Bruton’s tyrosine kinase signaling pathways, making DBt-10 a valuable tool in scientific research and potential therapeutic applications .
生物活性
DCAF1-BTK PROTAC (DBt-10) represents a significant advancement in targeted protein degradation (TPD), particularly in the context of overcoming resistance mechanisms associated with traditional CRBN-based PROTACs. This article delves into the biological activity of DBt-10, supported by research findings, data tables, and case studies.
Overview of DCAF1-BTK PROTAC DBt-10
DCAF1 (DDB1 and CUL4 associated factor 1) is an essential E3 ligase receptor that facilitates targeted degradation of proteins through ubiquitination. DBt-10 is specifically designed to degrade Bruton’s tyrosine kinase (BTK), a critical target in various hematological malignancies. The compound has shown promise in preclinical studies, especially in cell lines resistant to CRBN-mediated degradation.
DBt-10 operates by redirecting the DCAF1 E3 ligase to ubiquitinate BTK, marking it for proteasomal degradation. The mechanism is summarized as follows:
- Binding : DBt-10 binds to both BTK and DCAF1.
- Ubiquitination : The complex formation leads to the ubiquitination of BTK.
- Degradation : Ubiquitinated BTK is recognized and degraded by the proteasome.
Efficacy and Selectivity
Research indicates that DBt-10 exhibits superior degradation efficacy compared to other PROTACs. Notably, it achieved a degradation-to-viability (V/D) score exceeding 182.6 after 24 hours in specific cell lines, highlighting its potency and selectivity for BTK over other targets .
Resistance Mechanisms
DBt-10 has been particularly effective in cell lines that have developed resistance to CRBN-based PROTACs. Studies demonstrated that it successfully degraded BTK in these resistant models, providing a viable alternative for therapeutic intervention .
Data Tables
The following table summarizes key findings from studies evaluating the biological activity of DBt-10:
| Parameter | DBt-10 | CRBN-BTK PROTACs |
|---|---|---|
| Degradation Efficacy (V/D) | >182.6 | Variable |
| Resistance Overcoming | Yes | No |
| Selectivity | High | Moderate |
| Cell Line Tested | BTK-dependent resistant | Standard |
Case Studies
Case Study 1: Preclinical Evaluation
In a preclinical study involving a BTK-dependent cell line resistant to CRBN-based degraders, DBt-10 was administered at varying concentrations. Results indicated a significant reduction in BTK levels, confirming its ability to overcome resistance mechanisms associated with CRBN .
Case Study 2: Comparative Analysis
A comparative analysis was conducted between DBt-10 and other DCAF1-based PROTACs targeting different kinases. DBt-10 demonstrated a more favorable degradation profile and minimal off-target effects, reinforcing its potential as a therapeutic agent in oncology .
特性
分子式 |
C68H86ClFN16O6 |
|---|---|
分子量 |
1278.0 g/mol |
IUPAC名 |
N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |
InChI |
InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |
InChIキー |
LBIYUFWGBHNKTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















